

Comparative Analysis of LY345899 and

**Alternative Inhibitors on MTHFD1 and MTHFD2** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY 345899 |           |
| Cat. No.:            | B1675677  | Get Quote |

This guide provides a comprehensive comparison of the inhibitory effects of LY345899 on Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. The performance of LY345899 is benchmarked against other notable inhibitors, offering researchers and drug development professionals a clear overview of their respective potencies and selectivities.

MTHFD1 and MTHFD2 are crucial for the biosynthesis of nucleotides and other macromolecules essential for rapid cell proliferation.[1] While MTHFD1 is a trifunctional enzyme found in the cytoplasm of most cells, MTHFD2 is a mitochondrial bifunctional enzyme highly expressed in cancer and embryonic tissues but largely absent in healthy adult tissues.[2] [3][4][5] This differential expression makes MTHFD2 a particularly attractive target for cancer therapy.

LY345899, a folate analog, was originally developed as a substrate-based inhibitor for MTHFD1 and was later found to inhibit MTHFD2 as well. This document presents key experimental data to validate and compare its efficacy.

# Quantitative Data Presentation: Inhibitor Performance

The following tables summarize the inhibitory activities of LY345899 and selected alternative compounds against MTHFD1 and MTHFD2. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.



Table 1: IC50 Values of Key MTHFD1/2 Inhibitors

| Inhibitor  | MTHFD1 IC50 (nM) | MTHFD2 IC50 (nM) | Selectivity Profile                   |
|------------|------------------|------------------|---------------------------------------|
| LY345899   | 96               | 663              | MTHFD1-<br>preferential (~7-<br>fold) |
| DS18561882 | 570              | 6.3              | MTHFD2-selective (~90-fold)           |

| TH9619 | 16 (DC domain) | 47 | Dual Inhibitor |

Note: The IC50 for TH9619 against MTHFD1 is for its dehydrogenase/cyclohydrolase (DC) domain.

Table 2: Additional Inhibitors of the One-Carbon Pathway

| Inhibitor  | Primary Target(s) | IC50 (nM)      | Notes                               |
|------------|-------------------|----------------|-------------------------------------|
| Carolacton | MTHFD1/MTHFD2     | Ki in nM range | Natural product,<br>dual inhibitor. |

 $\mid$  SHIN1 (RZ-2994)  $\mid$  SHMT1 / SHMT2  $\mid$  5 / 13  $\mid$  Inhibits an upstream enzyme in the same pathway.  $\mid$ 

# **Visualizing Pathways and Workflows**

Diagrams are provided to illustrate the metabolic context, experimental processes, and logical comparisons of the inhibitors.





Click to download full resolution via product page

One-Carbon Metabolism Pathway and Inhibitor Targets.





### Click to download full resolution via product page

Experimental Workflow for Inhibitor Validation.



Click to download full resolution via product page



Logical Comparison of Inhibitor Selectivity Profiles.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate MTHFD1/2 inhibitors.

1. MTHFD1/2 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a spectrophotometric assay to measure the enzymatic activity of MTHFD1 or MTHFD2 and determine the IC50 value of an inhibitor. The assay monitors the production of NADPH, which absorbs light at 340 nm.

- Reagents and Materials:
  - Recombinant human MTHFD1 or MTHFD2 enzyme.
  - Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
  - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
  - Cofactor: NADP+ (for MTHFD1) or NAD+ (for MTHFD2).
  - Inhibitor compound (e.g., LY345899) at various concentrations.
  - 96-well UV-transparent microplate.
  - Microplate spectrophotometer.

#### Procedure:

- Prepare serial dilutions of the inhibitor (e.g., LY345899) in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
- In each well of the 96-well plate, add the recombinant enzyme and the inhibitor dilution (or vehicle control).
- Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding.



- Initiate the enzymatic reaction by adding the substrate (CH2-THF) and the appropriate cofactor (NADP+ or NAD+).
- Immediately begin kinetic measurements by reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
- Calculate the initial reaction velocity (V0) for each concentration by determining the slope
  of the linear portion of the absorbance vs. time curve.
- Normalize the velocities to the vehicle control (as 100% activity).
- Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## 2. Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

- Reagents and Materials:
  - Cancer cell line of interest (e.g., HCT116, SW620 colorectal cancer cells).
  - Complete cell culture medium.
  - Inhibitor compound.
  - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo).
  - 96-well cell culture plate.
  - Microplate reader.
- Procedure:
  - Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.



- Compound Treatment: Treat the cells with a range of concentrations of the MTHFD inhibitor and a vehicle control.
- Incubation: Incubate the treated cells for a period of 48-72 hours.
- Viability Measurement:
  - For MTT assays: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
  - For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and thus cell viability.
- Data Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
- 3. Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

- Reagents and Materials:
  - Cultured cells.
  - Inhibitor compound.
  - Lysis buffer.
  - Equipment for heating samples (e.g., PCR thermocycler).
  - Equipment for protein analysis (e.g., SDS-PAGE and Western blotting).
  - Antibody specific to the target protein (MTHFD1 or MTHFD2).
- Procedure:



- Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.
- Harvesting and Lysis: Harvest the cells and lyse them to obtain cell lysate. Alternatively, the assay can be performed on intact cells.
- Heating: Aliquot the cell lysate (or intact cells) and heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). This creates a "melt curve."
- Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, non-denatured protein remains in the supernatant.
- Analysis: Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western blotting with an antibody specific for MTHFD2.
- Data Interpretation: A successful drug-target interaction will result in a shift of the melt curve to higher temperatures for the drug-treated samples compared to the vehicle control, indicating that the drug has stabilized the protein.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. benchchem.com [benchchem.com]
- 2. esrf.fr [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of LY345899 and Alternative Inhibitors on MTHFD1 and MTHFD2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#validating-the-inhibitory-effect-of-ly-345899-on-mthfd1-and-mthfd2]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com